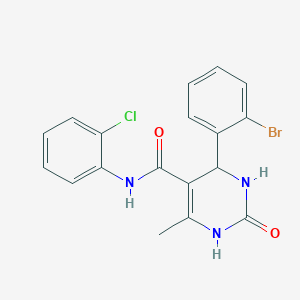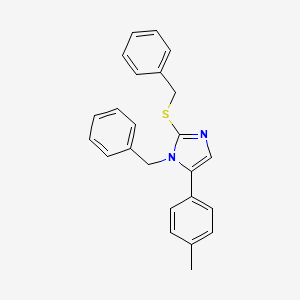![molecular formula C23H21NO5 B2665149 5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)methyl]-2-methylfuran-3-carboxylic acid CAS No. 2091750-79-5](/img/structure/B2665149.png)
5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)methyl]-2-methylfuran-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)methyl]-2-methylfuran-3-carboxylic acid” is a chemical compound with the CAS Number: 2091750-79-5 . It has a molecular weight of 391.42 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C23H21NO5/c1-14-20(22(25)26)11-15(29-14)12-24(2)23(27)28-13-21-18-9-5-3-7-16(18)17-8-4-6-10-19(17)21/h3-11,21H,12-13H2,1-2H3,(H,25,26) . This code provides a detailed description of the compound’s molecular structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
This compound has a molecular weight of 391.42 . It is a solid at room temperature and is stored in a dry environment . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the sources I have access to.Scientific Research Applications
Enzyme-activated Surfactants for Carbon Nanotubes
N-Fluorenyl-9-methoxycarbonyl-protected amino acids, which share a structural motif with the compound , have been explored as surfactants for carbon nanotubes (CNTs). These compounds facilitate the dispersion of CNTs in aqueous solutions, a crucial step for their application in various fields, including materials science and nanotechnology. The research demonstrates the potential of such molecules to create enzymatically activated CNT surfactants that can form homogeneous aqueous nanotube dispersions under physiological conditions (Cousins et al., 2009).
Fluorescent Labeling Reagents
Compounds with structural similarities to the queried molecule have been developed as novel fluorophores for biomedical analysis. For instance, 6-Methoxy-4-quinolone, derived from a related precursor, exhibits strong fluorescence across a wide pH range in aqueous media. This property makes it an attractive candidate for use as a fluorescent labeling reagent, offering applications in the detection and quantification of biomolecules (Hirano et al., 2004).
Synthesis of Oligomers from Sugar Amino Acids
Research into N-Fluoren-9-ylmethoxycarbonyl-protected sugar amino acids, akin to the compound of interest, has led to the efficient synthesis of oligomers. These studies highlight the utility of such protected amino acids in solid-phase synthesis, enabling the creation of complex oligomers that may have applications in synthetic biology and materials science (Gregar & Gervay-Hague, 2004).
Applications in Solid-Phase Synthesis of Peptides
The use of protected amino acids, similar to the compound , for the solid-phase synthesis of peptides underscores the significance of these molecules in facilitating the creation of peptide-based therapeutics and research tools. These methodologies allow for the synthesis of peptides under mild conditions, expanding the toolkit available for peptide synthesis and design (Albericio & Barany, 2009).
Safety and Hazards
properties
IUPAC Name |
5-[[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]methyl]-2-methylfuran-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO5/c1-14-20(22(25)26)11-15(29-14)12-24(2)23(27)28-13-21-18-9-5-3-7-16(18)17-8-4-6-10-19(17)21/h3-11,21H,12-13H2,1-2H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTULIFQCYROQHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)CN(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(4-chlorophenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2665068.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2665073.png)
![N-(2-(dimethylamino)ethyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide hydrochloride](/img/structure/B2665074.png)



![3-{[isopropyl(methyl)amino]methyl}-1-methyl-1H-pyrazol-5-amine](/img/structure/B2665079.png)
![N-(3,4-dichlorophenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2665080.png)
![(E)-N-(3-(2-ethoxyethyl)-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B2665084.png)

![3-[3-Chloro-4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]pyridine](/img/structure/B2665087.png)
![8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B2665089.png)